molecular formula C23H22FN3O4 B2872190 N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-55-1

N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2872190
CAS No.: 872857-55-1
M. Wt: 423.444
InChI Key: VXXOKIZQXOHUSS-UHFFFAOYSA-N
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Description

This compound features a 1H-indol-3-yl core substituted at the N1 position with a 2-morpholino-2-oxoethyl group. The oxoacetamide side chain is linked to a 3-fluoro-4-methylphenyl group. The morpholino moiety enhances solubility due to its polar nature, while the fluorine and methyl groups on the phenyl ring may improve metabolic stability and target binding .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c1-15-6-7-16(12-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXOKIZQXOHUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity. This interaction leads to changes in the cellular processes controlled by the kinase, potentially altering cell behavior.

Biochemical Pathways

The inhibition of mitogen-activated protein kinase 14 affects various biochemical pathways. These include the MAPK signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H22FN3O4
  • Molecular Weight : 423.444 g/mol
  • CAS Number : 872857-55-1
  • Purity : Typically ≥ 95% .

The primary target of this compound is the mitogen-activated protein kinase 14 (MAPK14) . This kinase plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Inhibition or modulation of MAPK14 can lead to significant therapeutic effects in diseases such as cancer and inflammatory disorders .

1. Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inhibiting MAPK pathways, which are often dysregulated in cancer cells. In vitro studies have shown that compounds targeting MAPK14 can reduce cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. By modulating the activity of kinases involved in inflammatory signaling pathways, it can potentially reduce inflammation and associated symptoms in conditions such as arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInhibition of cell viability in cancer lines
Anti-inflammatoryReduction in inflammatory markers
MAPK14 InhibitionDirect interaction with MAPK signaling

Case Study: Inhibition of Cancer Cell Proliferation

In a study focusing on the effects of this compound on breast cancer cells, researchers observed a significant decrease in cell proliferation rates when treated with the compound. This effect was attributed to the compound's ability to inhibit MAPK14, leading to reduced activation of downstream signaling pathways associated with cell growth .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Indole N-Substituent Acetamide Aryl Group Biological Activity Key Findings References
Target Compound 2-Morpholino-2-oxoethyl 3-Fluoro-4-methylphenyl Inferred antitumor Enhanced solubility and stability
D-24851 4-Chlorobenzyl Pyridin-4-yl Antitumor Microtubule inhibition, MDR efficacy
N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-... None 4-Fluorobenzyl Pharmacological studies Reference compound for assays
Compound from 3-Bromopropyl 2-Nitrophenyl Antimicrobial Active against S. aureus
8,9-Dihydrocoscinamide B None 1H-Indol-3-yl ethyl Antimicrobial ESKAPE pathogen activity

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